molecular formula C24H20BrNO5 B296692 methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate

methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate

Cat. No. B296692
M. Wt: 482.3 g/mol
InChI Key: BLLXMIKUMHJWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. This compound is a derivative of flavonoids, which are a class of compounds known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate in lab experiments is its potent pharmacological activity against various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, future research may focus on developing more potent derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate involves several steps, including the condensation of salicylaldehyde with 4-bromobenzyl bromide to form a Schiff base, which is then reduced using sodium borohydride to yield the corresponding amine. The amine is then coupled with 2-hydroxy-4H-chromene-3-carboxylic acid using a coupling agent, such as N,N'-carbonyldiimidazole, to form the final product.

Scientific Research Applications

Methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been found to exhibit potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases.

properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

IUPAC Name

methyl 2-amino-4-[2-[(4-bromophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate

InChI

InChI=1S/C24H20BrNO5/c1-29-24(28)22-21(18-11-10-16(27)12-20(18)31-23(22)26)17-4-2-3-5-19(17)30-13-14-6-8-15(25)9-7-14/h2-12,21,27H,13,26H2,1H3

InChI Key

BLLXMIKUMHJWJT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C=CC(=C2)O)N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C=CC(=C2)O)N

Origin of Product

United States

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